1,4-Dimethoxy-2-pent-1-ynyl-benzene
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Overview
Description
1,4-Dimethoxy-2-pent-1-ynyl-benzene is an organic compound with the molecular formula C13H16O2 It is a derivative of benzene, featuring two methoxy groups and a pent-1-ynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-pent-1-ynyl-benzene typically involves the alkylation of 1,4-dimethoxybenzene with a suitable pent-1-ynyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,4-dimethoxybenzene, followed by the addition of the pent-1-ynyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-pent-1-ynyl-benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups activate the benzene ring towards substitution by electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,4-Dimethoxy-2-pent-1-ynyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-pent-1-ynyl-benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy groups on the benzene ring activate it towards electrophilic attack, facilitating the formation of various substituted derivatives. These interactions can influence biological pathways and molecular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Lacks the pent-1-ynyl substituent, making it less reactive in certain types of chemical reactions.
1,4-Dimethoxy-2-(4-methyl-pent-1-ynyl)-benzene: Similar structure but with a methyl group on the pent-1-ynyl chain, which can influence its reactivity and applications.
Uniqueness
1,4-Dimethoxy-2-pent-1-ynyl-benzene is unique due to the presence of both methoxy groups and a pent-1-ynyl substituent, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H16O2 |
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Molecular Weight |
204.26 g/mol |
IUPAC Name |
1,4-dimethoxy-2-pent-1-ynylbenzene |
InChI |
InChI=1S/C13H16O2/c1-4-5-6-7-11-10-12(14-2)8-9-13(11)15-3/h8-10H,4-5H2,1-3H3 |
InChI Key |
MEHZCJXKDYFKJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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